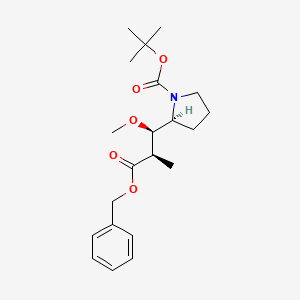

(S)-tert-butyl 2-((1R,2R)-3-(benzyloxy)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate

Description

The compound (S)-tert-butyl 2-((1R,2R)-3-(benzyloxy)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine-based intermediate used in pharmaceutical synthesis. Its structure features:

- A tert-butyl ester group at the pyrrolidine nitrogen, providing steric protection and enhancing stability during reactions.

- A (1R,2R)-configured side chain with benzyloxy, methoxy, and methyl substituents, which influence stereoelectronic properties and reactivity.

- Stereochemical complexity at multiple centers, making it a valuable building block for enantioselective synthesis of bioactive molecules .

This compound is marketed as a pharmaceutical intermediate, emphasizing its role in drug development processes such as protease inhibitor synthesis or chiral ligand design .

Properties

IUPAC Name |

tert-butyl (2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-phenylmethoxypropyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO5/c1-15(19(23)26-14-16-10-7-6-8-11-16)18(25-5)17-12-9-13-22(17)20(24)27-21(2,3)4/h6-8,10-11,15,17-18H,9,12-14H2,1-5H3/t15-,17+,18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZIUJIWPLDAAGJ-BPQIPLTHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)OC)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-tert-butyl 2-((1R,2R)-3-(benzyloxy)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate is a complex organic compound notable for its structural features, including a pyrrolidine ring and various substituents that may influence its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial, anti-inflammatory, and anticancer domains.

Structural Characteristics

The compound can be described by the following structural formula:

- Molecular Formula : CHN O

- Molecular Weight : 377.48 g/mol

- IUPAC Name : tert-butyl (S)-2-((1R,2R)-3-(benzyloxy)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate

Structural Features Table

| Feature | Description |

|---|---|

| Pyrrolidine Ring | Five-membered nitrogen-containing heterocycle |

| Tert-butyl Group | Enhances lipophilicity |

| Benzyloxy Substituent | Contributes to structural complexity |

| Methoxy Group | Potentially influences biological activity |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. These activities are attributed to their ability to disrupt bacterial membranes or inhibit essential bacterial enzymes.

Anti-inflammatory Effects

Compounds with similar structural motifs have shown promise in reducing inflammation. The presence of the pyrrolidine ring may enhance interaction with inflammatory pathways, potentially leading to decreased cytokine production or modulation of immune responses.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. The unique combination of substituents allows for interactions with various biological targets involved in cancer progression, such as enzymes and receptors critical for tumor growth.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study assessing the antimicrobial efficacy of pyrrolidine derivatives found that compounds with benzyloxy groups exhibited enhanced activity against Gram-positive bacteria. The mechanism was linked to membrane disruption and inhibition of cell wall synthesis.

-

Anti-inflammatory Mechanism :

- Research published in a pharmacological journal demonstrated that similar pyrrolidine compounds significantly reduced inflammation in murine models by inhibiting NF-kB signaling pathways.

-

Anticancer Activity :

- A recent investigation into the anticancer effects of pyrrolidine derivatives revealed that certain analogs induced apoptosis in cancer cell lines through the activation of caspase pathways.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacodynamics. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are recommended for assessing binding affinities to specific enzymes or receptors.

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds highlights its unique potential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Gramine | Pyrrole ring | Antimicrobial and neuroprotective properties |

| Proline Derivatives | Similar pyrrolidine structure | Anti-inflammatory and analgesic effects |

| Benzyl Esters | Benzyloxy group | Anticancer and antifungal activities |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitutent Variants on the Pyrrolidine Side Chain

Compound A : (S)-tert-butyl 2-((1R,2R)-3-(((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)amino)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate (CAS: 160800-65-7)

- Key Difference: Replaces the benzyloxy group with an amino-hydroxy-phenylpropan-2-yl substituent.

- Implications: The amino group introduces nucleophilic reactivity, enabling participation in amide bond formation or metal coordination. Enhanced polarity compared to the hydrophobic benzyloxy group may improve solubility in aqueous systems. Used in agrochemicals and APIs, suggesting broader industrial applications .

Compound B : tert-butyl (S)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate

- Key Difference : Features a methylsulfonyloxy group instead of the benzyloxy-methoxy-methyl side chain.

- Implications :

Core Structure Modifications: Pyridine Derivatives

Compound C : tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

- Key Difference : Replaces the benzyloxy side chain with a pyridine ring bearing bromo and methoxy groups.

- Bromine enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) absent in the target compound .

Stereochemical and Functional Group Analysis

| Property | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Key Substituent | Benzyloxy | Amino-hydroxy-phenyl | Methylsulfonyloxy | Bromo-methoxy-pyridine |

| Polarity | Moderate (benzyl) | High (amine) | Moderate (sulfonate) | Low (aromatic) |

| Reactivity | Ester hydrolysis | Nucleophilic addition | SN2 substitution | Electrophilic coupling |

| Stereochemistry | (S), (1R,2R) | (S), (1R,2R), (1S,2R) | (S) | Not specified |

| Primary Use | Pharma intermediate | Agrochemicals/APIs | Synthetic intermediate | Catalysts/ligands |

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (S)-tert-butyl 2-((1R,2R)-3-(benzyloxy)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate?

- Methodological Answer : The synthesis involves coupling activated intermediates under controlled conditions. For example:

- Step 1 : Activate the carboxylic acid precursor (e.g., using DIPEA and isobutyl chloroformate in CH₂Cl₂) to form a mixed anhydride intermediate.

- Step 2 : React the anhydride with a nucleophile (e.g., benzyl-protected alcohol derivatives) under basic conditions to form the desired ester linkage.

- Step 3 : Purify the product via flash chromatography (0–100% ethyl acetate/hexane gradient) to isolate the compound in moderate yields (45–65%) .

- Key Tools : LC-MS for reaction monitoring, NMR and HRMS for structural validation .

Q. How is the stereochemical configuration of the compound confirmed?

- Methodological Answer :

- NMR Analysis : Diastereotopic protons and coupling constants (e.g., H-NMR splitting patterns) reveal spatial arrangements. For example, distinct methoxy (δ 3.44–3.45 ppm) and tert-butyl (δ 1.43–1.52 ppm) signals confirm stereochemical integrity .

- Optical Rotation : Specific rotation measurements (e.g., in CHCl₃) validate enantiomeric purity .

- X-ray Crystallography (if applicable): Resolves absolute configuration but requires single crystals, which may not always be feasible .

Q. What purification strategies are effective for this compound?

- Methodological Answer :

- Flash Chromatography : Use silica gel columns with gradients (e.g., ethyl acetate/hexane) to separate diastereomers or impurities.

- Acid/Base Washes : Sequential washes with 0.1 M HCl and NaHCO₃ remove unreacted starting materials or byproducts .

- Recrystallization : For crystalline intermediates, solvents like dichloromethane/hexane mixtures improve purity .

Advanced Research Questions

Q. How do reaction conditions influence diastereoselectivity in analogous pyrrolidine derivatives?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–20°C) stabilize intermediates, reducing epimerization risks .

- Catalytic Additives : DMAP or triethylamine enhances nucleophilic coupling efficiency, as seen in tert-butyl-protected azetidine syntheses (yields: 45–73%) .

- Solvent Effects : Polar aprotic solvents (e.g., CH₂Cl₂) favor mixed anhydride formation over side reactions like hydrolysis .

Q. What analytical techniques resolve contradictions in structural assignments for complex pyrrolidine derivatives?

- Methodological Answer :

- HRMS Cross-Validation : Compare experimental and theoretical masses (e.g., C₂₆H₄₁N₂O₄: 445.3061 vs. 445.3065 observed) to confirm molecular formula .

- 2D NMR : HSQC and NOESY correlations differentiate regioisomers. For example, NOE interactions between methoxy and pyrrolidine protons confirm spatial proximity .

- Isotopic Labeling : Incorporate C or N labels to track bond formation in ambiguous cases .

Q. How can reaction yields be optimized for scale-up synthesis?

- Methodological Answer :

- Continuous Flow Microreactors : Improve mixing and heat transfer for exothermic steps (e.g., anhydride formation) .

- Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. EDC) to enhance efficiency.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust stoichiometry dynamically .

Q. What stability challenges arise during storage, and how are they mitigated?

- Methodological Answer :

- Moisture Sensitivity : Store under inert gas (N₂/Ar) with molecular sieves to prevent hydrolysis of the tert-butyl ester .

- Light Sensitivity : Amber vials or foil wrapping reduce photodegradation of benzyloxy groups .

- Long-Term Stability : Conduct accelerated aging studies (40°C/75% RH) to establish shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.